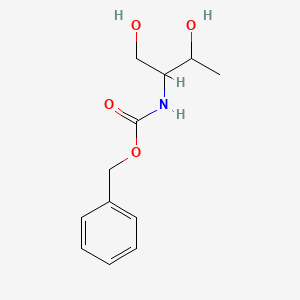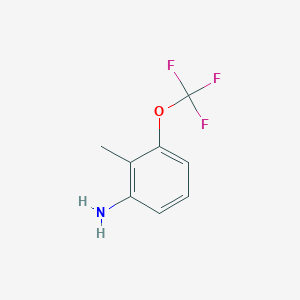![molecular formula C20H25N5O7S2 B12291752 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole ring, and the attachment of the side chains. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve continuous flow reactors, automated monitoring systems, and purification techniques such as crystallization and chromatography to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule to study reaction mechanisms, stereochemistry, and the development of new synthetic methodologies.
Biology
In biological research, it serves as a tool to investigate bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine
Medically, this compound is explored for its potential to treat various bacterial infections, especially those caused by resistant strains.
Industry
In the pharmaceutical industry, it is used in the formulation of new antibiotic drugs and in the study of drug delivery systems.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the inhibition of penicillin-binding proteins (PBPs) and the disruption of bacterial cell wall integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: Known for their effectiveness against multi-drug resistant bacteria.
Uniqueness
What sets 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate apart is its unique structural features, which may confer enhanced stability, potency, and resistance to bacterial degradation compared to other beta-lactam antibiotics.
Propriétés
Formule moléculaire |
C20H25N5O7S2 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+ |
Clé InChI |
FMKOGWMJYXXZSN-BHGWPJFGSA-N |
SMILES isomérique |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N/OC)/C3=CSC(=N3)N |
SMILES canonique |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)


![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)

